molecular formula C16H16FN3O B2757586 3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea CAS No. 1016528-80-5

3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea

Cat. No.: B2757586
CAS No.: 1016528-80-5
M. Wt: 285.322
InChI Key: UBNICVTUTWOADQ-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea is a urea derivative featuring a tetrahydroquinoline scaffold substituted with a 2-fluorophenyl group. The tetrahydroquinoline core contributes to its planar aromatic structure, while the urea moiety facilitates hydrogen bonding, a critical feature for binding to biological targets. The 2-fluorophenyl substituent introduces electronegativity and steric effects, which may enhance selectivity or metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name

1-(2-fluorophenyl)-3-(1,2,3,4-tetrahydroquinolin-8-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O/c17-12-7-1-2-8-13(12)19-16(21)20-14-9-3-5-11-6-4-10-18-15(11)14/h1-3,5,7-9,18H,4,6,10H2,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNICVTUTWOADQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)NC(=O)NC3=CC=CC=C3F)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a urea moiety linked to a tetrahydroquinoline structure with a fluorophenyl substitution. This unique structure may contribute to its biological properties.

Molecular Formula : C15_{15}H15_{15}FN2_{2}O

Molecular Weight : 260.29 g/mol

Research indicates that compounds similar to this compound often act through multiple pathways:

  • Inhibition of Enzymes : Many tetrahydroquinoline derivatives are known to inhibit phosphodiesterases (PDEs), which play crucial roles in cellular signaling pathways. For instance, selective PDE4 inhibitors have shown promise in treating inflammatory diseases by modulating cAMP levels .
  • Anticancer Activity : Some studies have demonstrated that tetrahydroquinoline derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity TypeAssay TypeIC50 Value (µM)Reference
PDE InhibitionEnzyme assay140
CytotoxicityMTT Assay (A549 cells)20
Apoptosis InductionFlow Cytometry-
Anti-inflammatoryIn vivo mouse modelED50 = 18.3 mg/kg

Case Study 1: Anticancer Properties

A study investigated the anticancer potential of tetrahydroquinoline derivatives, including variations of the compound . The results showed significant growth inhibition across multiple cancer cell lines with IC50 values ranging from 10 to 30 µM. The study suggested that these compounds could serve as lead structures for developing new anticancer agents .

Case Study 2: Inhibition of PDEs

Another research effort focused on the inhibition of phosphodiesterases by similar compounds. The study revealed that certain derivatives exhibited selective inhibition of PDE4D with an IC50 value of approximately 94 nM, highlighting the potential for therapeutic applications in respiratory diseases such as asthma .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogs sharing the tetrahydroquinoline-urea scaffold but differing in substituents. Below is an analysis based on available

Structural Analogs from Patent Literature

highlights compounds with tetrahydroquinoline cores but substituted with heterocyclic groups (e.g., benzothiazole or pyridine-carboxylic acid moieties). For example:

  • Example 1 (Patent): 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid. The benzothiazole moiety may enhance binding to ATP pockets in kinases. Activity: Patent data (Table 1) indicates IC₅₀ values <100 nM for kinase inhibition, suggesting higher potency than urea derivatives in certain contexts .
  • Example 24 (Patent): A pyrido-pyridazine derivative with an adamantane group. Pharmacological studies (Table 3) show superior pharmacokinetic profiles compared to simpler urea analogs .

3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea

describes this analog, which substitutes the 2-fluorophenyl group with a cyclohexyl moiety:

  • Structural Comparison: Molecular Weight: 273.38 g/mol (cyclohexyl analog) vs. ~284.31 g/mol (2-fluorophenyl analog). Biological Relevance: Cyclohexyl analogs are often used to probe hydrophobic binding pockets, whereas fluorophenyl groups may engage in π-π stacking or dipole interactions .

Activity and Selectivity Trends

  • Fluorophenyl vs. Cyclohexyl: The 2-fluorophenyl group in the target compound likely enhances target selectivity due to fluorine’s electronegativity, which can stabilize interactions with polar residues (e.g., serine or tyrosine in kinase active sites). Cyclohexyl analogs may exhibit broader off-target effects due to non-specific hydrophobic interactions .
  • Urea vs. Heterocyclic Replacements :

    • Urea derivatives generally exhibit moderate metabolic stability but lower potency compared to thiazole-carboxylic acid or pyridine analogs (Patent Tables 1–2). However, urea’s hydrogen-bonding capacity makes it advantageous for reversible target binding .

Research Implications and Gaps

Further studies comparing its ADME (Absorption, Distribution, Metabolism, Excretion) profile with cyclohexyl and heterocyclic analogs are necessary. Patent data () suggests that hybridizing the urea scaffold with heterocycles (e.g., thiazole) could optimize both potency and pharmacokinetics .

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